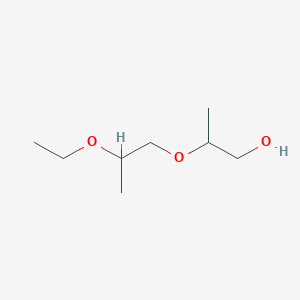

dipropylene glycol ethyl ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: dipropylene glycol ethyl ether can be synthesized through the reaction of 1-propanol with 2-ethoxypropene in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the ether linkage .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous reaction of 1-propanol and 2-ethoxypropene in a reactor. The reaction mixture is then distilled to separate the desired product from unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Types of Reactions: dipropylene glycol ethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Simpler alcohols.

Substitution: Alkyl halides.

Wissenschaftliche Forschungsanwendungen

dipropylene glycol ethyl ether is utilized in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of dipropylene glycol ethyl ether involves its interaction with various molecular targets and pathways. As a solvent, it can disrupt the hydrogen bonding network in water, enhancing the solubility of hydrophobic compounds. This property is particularly useful in drug delivery systems, where it helps in the solubilization and transport of active pharmaceutical ingredients .

Vergleich Mit ähnlichen Verbindungen

1-(2-Methoxypropoxy)-2-propanol: Similar in structure but with a methoxy group instead of an ethoxy group.

Dipropylene glycol ethyl ether: Another ether compound with similar solvent properties.

Uniqueness: this compound is unique due to its specific ether linkage, which imparts distinct solvent properties and reactivity compared to other similar compounds. Its ability to dissolve a wide range of compounds makes it particularly valuable in various industrial and research applications .

Biologische Aktivität

Dipropylene glycol ethyl ether (DPEE), a member of the glycol ether family, is widely used in industrial applications, including paints, coatings, and cleaning agents. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications. This article provides a comprehensive overview of DPEE's biological activity, focusing on its toxicity, metabolic pathways, and potential health effects.

- Chemical Name : this compound

- CAS Number : 16580-24-8

- Molecular Formula : C7H16O3

- Molecular Weight : 160.21 g/mol

- Density : 1.023 g/cm³

Acute Toxicity

DPEE exhibits low acute toxicity across various exposure routes:

- Oral Toxicity : The oral LD50 (lethal dose for 50% of the population) is reported to be between 5,180 to 5,400 mg/kg in rats and approximately 7,500 mg/kg in dogs .

- Dermal Toxicity : Dermal LD50 values range from 9,500 to over 19,000 mg/kg in rabbits .

- Inhalation Toxicity : Inhalation studies indicate that exposure to concentrations of up to 500 ppm did not result in lethality but caused mild narcosis .

Subchronic and Chronic Toxicity

Subchronic studies have been conducted to evaluate the long-term effects of DPEE:

- A study involving rats exposed to DPEE for three months revealed no significant adverse effects at concentrations below 20,000 ppm; however, higher doses resulted in decreased body weight and increased liver enzyme levels .

- Reproductive toxicity studies indicated no adverse effects on fertility or reproductive performance in animal models .

Metabolic Pathways

DPEE undergoes metabolic transformation primarily through hydrolysis and conjugation:

- Hydrolysis : DPEE is hydrolyzed to form dipropylene glycol (DPG) and ethanol.

- Conjugation : The metabolites are conjugated with glucuronic acid and sulfate, which are then eliminated from the body .

This metabolic pathway indicates that DPEE is rapidly processed and excreted, minimizing potential accumulation in biological systems.

In Vitro Studies

In vitro studies have demonstrated that DPEE exhibits cytotoxic effects at high concentrations. A study profiling various glycol ethers showed that while DPEE elicited cytotoxicity at millimolar concentrations in induced pluripotent stem cell-derived hepatocytes and cardiomyocytes, it did not correlate with in vivo toxicity data .

Table 1: In Vitro Cytotoxicity of Glycol Ethers

| Compound | Cytotoxic Concentration (mM) | Cell Type |

|---|---|---|

| This compound | >10 | Hepatocytes |

| Propylene Glycol Methyl Ether | >5 | Cardiomyocytes |

Case Studies

Several case studies have highlighted the biological implications of DPEE exposure:

- Occupational Exposure : A study involving workers exposed to DPEE in manufacturing settings reported mild respiratory irritation but no significant long-term health effects .

- Environmental Impact : Research indicates that DPEE has low toxicity to aquatic organisms, with an LC50 value exceeding 1,000 mg/L for fish and invertebrates . This suggests a low environmental risk when used appropriately.

Eigenschaften

IUPAC Name |

2-(2-ethoxypropoxy)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c1-4-10-8(3)6-11-7(2)5-9/h7-9H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVLEKBQSDTQGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)COC(C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70892994 |

Source

|

| Record name | 2-(2-ethoxypropoxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15764-24-6 |

Source

|

| Record name | 2-(2-Ethoxypropoxy)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15764-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.